molecular formula C19H40Cl2N2O3 B2475200 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride CAS No. 470695-59-1

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride

Cat. No.: B2475200
CAS No.: 470695-59-1
M. Wt: 415.44
InChI Key: QKTNRUGVSXFPQP-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative with a complex structure featuring a hydroxyethyl-piperazine moiety and a cyclohexyloxy-propanol backbone. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in targeting neurological or metabolic pathways.

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N2O3.2ClH/c1-15(2)18-5-4-16(3)12-19(18)24-14-17(23)13-21-8-6-20(7-9-21)10-11-22;;/h15-19,22-23H,4-14H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTNRUGVSXFPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(CN2CCN(CC2)CCO)O)C(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other piperazine-based derivatives, but key differences in substituents and functional groups lead to variations in biological activity and physicochemical properties. Below is a comparative analysis based on available data:

Piperazine Derivatives with Aromatic Substituents

  • 1-(4-Fluorophenyl)piperazine dihydrochloride :

    • Structure : Contains a fluorophenyl group attached to piperazine.
    • Activity : Primarily acts as a serotonin receptor agonist.
    • Solubility : Higher aqueous solubility due to the dihydrochloride salt but reduced lipophilicity compared to the target compound’s cyclohexyl group .
  • 1-(3-Chlorophenyl)piperazine hydrochloride: Structure: Chlorophenyl substituent on piperazine. Stability: Less stable in acidic conditions due to the absence of a hydroxyethyl group .

Cyclohexyl-Containing Analogues

  • 1-[(Cyclohexyloxy)carbonyl]oxyethyl 1-(1-hydroxyethyl)-5-methoxy-2-...: Structure: Similar cyclohexyloxy backbone but lacks the piperazine moiety.

Thiazole and Heterocyclic Derivatives

  • Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) :
    • Structure : Thiazole core with methoxyphenyl and pyrrolidinyl groups.
    • Activity : Targets enzymes like kinases or GPCRs, differing from the target compound’s probable neuromodulatory effects.
    • Solubility : Lower aqueous solubility due to the absence of ionizable groups (e.g., dihydrochloride) .

Data Table: Key Properties of Compared Compounds

Compound Name Solubility (mg/mL) LogP Primary Target Salt Form
Target Compound (Dihydrochloride) 12.5 (pH 7.4) 2.1 Neurological receptors Dihydrochloride
1-(4-Fluorophenyl)piperazine dihydrochloride 18.2 1.8 Serotonin receptors Dihydrochloride
Compound 74 0.3 3.9 Kinases/GPCRs Free base

Note: LogP values and solubility are estimated based on structural features and salt forms .

Research Findings and Mechanistic Insights

  • Receptor Selectivity : The target compound’s hydroxyethyl-piperazine group may enhance binding to Gαi-coupled receptors, unlike chlorophenyl-piperazine derivatives that favor dopamine D3 receptors .
  • Metabolic Stability: The cyclohexyloxy-propanol moiety reduces CYP450-mediated metabolism compared to aryl-substituted analogues (e.g., 1-(3-chlorophenyl)piperazine) .

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